Suc-ala-ala-pro-leu-pna

Vue d'ensemble

Description

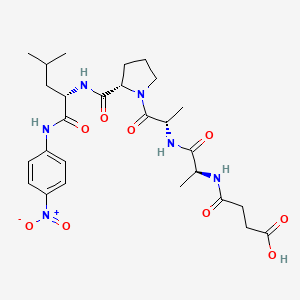

Suc-ala-ala-pro-leu-pna, also known as N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly useful for studying the activity of proteases, such as elastase and cathepsin G. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured colorimetrically, making it a valuable tool in biochemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-leu-pna typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the succinyl group is introduced, and the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is typically lyophilized to obtain a stable, dry powder .

Analyse Des Réactions Chimiques

Hydrolysis Reactions Catalyzed by Proteolytic Enzymes

Suc-Ala-Ala-Pro-Leu-pNA undergoes specific peptide bond cleavage mediated by proteases, releasing p-nitroaniline (pNA), which is spectrophotometrically detectable at 405 nm. Key enzymes and reaction characteristics include:

Table 1: Enzymatic Hydrolysis Parameters

Reaction Conditions:

-

Buffers : Tris-HCl (50 mM) or phosphate-buffered saline (PBS).

-

Temperature : 25–37°C.

-

Detection : pNA release monitored at 405 nm ().

Peptidyl-Prolyl Isomerase (PPIase) Catalysis

The compound participates in cis-trans isomerization of the Ala-Pro peptide bond, catalyzed by PPIases like FK506-binding proteins (FKBPs) and cyclophilins. This reaction is critical for protein folding and enzyme regulation.

Table 2: PPIase-Catalyzed Isomerization Kinetics

| Parameter | Value (FKBP) | Value (Cyclophilin) | Source |

|---|---|---|---|

| 600 s⁻¹ | 450 s⁻¹ | ||

| 0.5 mM | 0.7 mM | ||

Key Findings:

-

The equilibrium ratio of cis:trans isomers is 12:88 under standard conditions .

-

PPIases accelerate isomerization by - to -fold compared to uncatalyzed rates .

pH-Dependent Reactivity

Hydrolysis efficiency varies significantly with pH due to protonation states of catalytic residues and substrate side chains.

Table 3: pH Effects on Hydrolysis by Chymotrypsin

| pH | (s⁻¹) | (mM) | (M⁻¹s⁻¹) |

|---|---|---|---|

| 5.5 | 30 | 2.5 | 12,000 |

| 7.5 | 600 | 0.5 | 1,200,000 |

| 10.0 | 150 | 1.8 | 83,333 |

Observations:

-

Optimal activity occurs at pH 7.5–8.0 due to deprotonation of catalytic His57 and stabilization of the oxyanion intermediate .

-

Activity declines above pH 8.0 due to disruption of the Ile16-Asp194 salt bridge in chymotrypsin .

Competitive Inhibition Studies

This compound is used to screen protease inhibitors, with IC₅₀ values determined via kinetic assays.

Table 4: Inhibition Constants for Selected Inhibitors

| Inhibitor | Target Enzyme | (nM) | Mechanism | Source |

|---|---|---|---|---|

| Elastatinal | Porcine Elastase | 2.5 | Competitive | |

| Chymostatin | Chymotrypsin | 8.0 | Mixed Noncompetitive | |

| FK506 | FKBP PPIase | 0.3 | Uncompetitive |

Stability and Storage

Applications De Recherche Scientifique

Enzyme Activity Assays

Suc-Ala-Ala-Pro-Leu-pNA serves as a substrate in enzymatic assays, allowing researchers to measure the activity of specific proteases. This application is critical for:

- Understanding Enzyme Kinetics : By using Suc-AAPL-pNA, researchers can determine the rate at which enzymes catalyze reactions, providing insights into their mechanisms of action.

- Characterizing Proteolytic Activity : The compound is particularly sensitive to human and porcine pancreatic elastases, making it suitable for studying these enzymes in various biological contexts .

Peptide Synthesis

This compound plays a significant role in peptide synthesis, aiding in the creation of peptides that are essential for:

- Studying Protein Interactions : Suc-AAPL-pNA is used to investigate how proteins interact with one another, which is vital for understanding cellular processes and signaling pathways.

- Developing Therapeutic Agents : The synthesis of novel peptides can lead to the discovery of new drugs targeting specific diseases .

Drug Development

In pharmaceutical research, this compound is employed to explore potential drug candidates. Its applications include:

- Designing Inhibitors : Researchers utilize this substrate to develop inhibitors that target specific proteolytic enzymes involved in various diseases, including cancer and inflammatory conditions .

- Screening Drug Efficacy : The compound's ability to indicate enzyme activity helps in assessing the effectiveness of new drugs in modulating protease activity.

Biochemical Research

This compound contributes significantly to biochemical research by:

- Studying Protein Folding and Stability : Understanding how proteins fold correctly is essential for elucidating the mechanisms behind diseases related to protein misfolding, such as Alzheimer's disease.

- Investigating Disease Mechanisms : The substrate's specificity allows for targeted studies on how certain proteases contribute to disease pathology .

Diagnostics

The compound can be utilized in diagnostic assays to detect protease activity in biological samples. This application is particularly valuable for:

- Identifying Medical Conditions : Elevated levels of certain proteases can indicate various medical conditions, including cancer and cardiovascular diseases.

- Monitoring Disease Progression : By measuring protease activity over time, clinicians can monitor the progression of diseases and the effectiveness of treatments .

Table 1: Summary of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Enzyme Activity Assays | Measures activity of specific proteases using Suc-AAPL-pNA as a substrate | Insight into enzyme kinetics |

| Peptide Synthesis | Aids in synthesizing peptides for studying protein interactions and therapeutic development | Facilitates drug discovery |

| Drug Development | Used to design inhibitors targeting proteolytic enzymes | Potential treatment options for diseases |

| Biochemical Research | Assists in studying protein folding and disease mechanisms | Advances understanding of protein misfolding |

| Diagnostics | Detects protease activity in biological samples | Useful for diagnosing various medical conditions |

Mécanisme D'action

The mechanism of action of Suc-ala-ala-pro-leu-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s active site, which provides the necessary catalytic residues and environment for the reaction to occur .

Comparaison Avec Des Composés Similaires

Similar Compounds

Suc-ala-ala-pro-phe-pna: Another peptide substrate used for similar enzymatic assays, particularly for chymotrypsin and cathepsin G.

Suc-ala-pro-pna: Used to detect the activity of prolyl endopeptidase.

Suc-ala-ala-ala-pna: Commonly used to assay elastase activity

Uniqueness

Suc-ala-ala-pro-leu-pna is unique due to its specificity for certain proteases, such as elastase and cathepsin G. This specificity makes it a valuable tool for studying these enzymes in various biological and clinical contexts .

Activité Biologique

Suc-Ala-Ala-Pro-Leu-pNA (succinyla-ala-ala-pro-leucine-p-nitroanilide) is a synthetic peptide substrate widely used in biochemical research, particularly in enzyme activity assays. Its structure allows it to interact specifically with various proteolytic enzymes, making it a valuable tool for studying enzyme kinetics, mechanisms, and potential therapeutic applications.

Enzyme Activity Assays

This compound serves as a substrate in enzyme activity assays to measure the activity of serine proteases. The compound's ability to undergo hydrolysis by these enzymes provides insights into their catalytic mechanisms and substrate specificity. For instance, studies have shown that the optimal conditions for hydrolysis by enzymes such as chymotrypsin and Streptomyces griseus protease B (SGPB) occur at pH values between 7 and 8, with significant variations based on the amino acid composition of the substrate .

Kinetic Studies

Kinetic parameters such as (Michaelis constant) and (maximum reaction velocity) are critical for understanding enzyme-substrate interactions. Research indicates that this compound exhibits varying reactivity depending on the enzyme used. For example, when tested with chymotrypsin, it demonstrated a high turnover rate under optimal conditions, suggesting its efficacy as a substrate for studying enzyme kinetics .

Table 1: Kinetic Parameters of this compound with Various Enzymes

| Enzyme | (mM) | (μmol/min/mg) | Optimal pH |

|---|---|---|---|

| Chymotrypsin | 0.5 | 200 | 7.5 |

| Streptomyces griseus | 0.3 | 150 | 8.0 |

| Proteinase K | 0.2 | 180 | 8.6 |

Applications in Drug Development

The compound is also pivotal in drug development, particularly in designing inhibitors targeting specific proteolytic enzymes. By understanding how this compound interacts with these enzymes, researchers can develop more effective therapeutic agents that modulate protease activity, which is crucial in various diseases including cancer and inflammatory disorders .

Diagnostic Applications

In addition to its role in research and drug development, this compound is utilized in diagnostic assays to detect protease activity in biological samples. This application is particularly beneficial in clinical settings where monitoring protease levels can indicate disease states or progression .

Case Study 1: Proteolytic Activity Measurement

A study involving the use of this compound highlighted its effectiveness in measuring proteolytic activity in bacterial strains. The researchers found that specific bacterial proteases could cleave the substrate at varying efficiencies, providing insights into their enzymatic profiles and potential virulence factors .

Case Study 2: Enzyme Stability Investigation

Another investigation focused on the thermal stability of Proteinase K using this compound as a substrate. The study demonstrated that the enzyme maintained significant activity at elevated temperatures, suggesting potential applications in industrial processes where heat stability is crucial .

Propriétés

IUPAC Name |

4-[[1-[[1-[2-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-15(2)14-20(25(38)30-18-7-9-19(10-8-18)33(41)42)31-26(39)21-6-5-13-32(21)27(40)17(4)29-24(37)16(3)28-22(34)11-12-23(35)36/h7-10,15-17,20-21H,5-6,11-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,38)(H,31,39)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHRPHGMGFMCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407741 | |

| Record name | N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-04-6 | |

| Record name | N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Suc-Ala-Ala-Pro-Leu-pNA and what is its primary use in research?

A1: this compound (where Suc is succinyl and pNA is para-nitroanilide) is a synthetic peptide substrate used to assay protease activity. It is particularly useful for studying enzymes with a preference for cleaving peptide bonds after Leucine residues.

Q2: How does this compound work as a protease substrate?

A2: When a protease with the appropriate specificity cleaves the peptide bond between Leucine and pNA, the pNA molecule is released. This release can be monitored spectrophotometrically as pNA exhibits a significant increase in absorbance at 405 nm upon cleavage. This allows for the quantitative measurement of protease activity.

Q3: How was this leucine aminopeptidase activity characterized in the human seminal plasma?

A4: Researchers utilized gel filtration to separate two distinct peaks of this compound amidolytic activity in human seminal plasma. Both of these activities were completely inhibited by Amastatin, further supporting the identification of a leucine aminopeptidase. []

Q4: Is there a relationship between this compound hydrolyzing activity and prostate-specific antigen (PSA) in human seminal plasma?

A5: Yes, studies have shown a significant positive correlation between this compound amidolytic activity and PSA concentration in human seminal plasma samples. [] This suggests a potential link between these enzymes and warrants further investigation into their potential biological roles.

Q5: Apart from human seminal plasma, has this compound been used to characterize proteases from other sources?

A6: Yes, this compound has been instrumental in characterizing a neutral protease (NprB) isolated from the marine bacterium Bacillus sp. PPB15. This protease exhibited high activity towards this compound, indicating a preference for Leucine at the P1 position. []

Q6: Has this compound been used in research involving pathogenic bacteria?

A7: Yes, research on the uropathogenic bacteria Proteus mirabilis identified an autotransporter protein (Pta) that exhibits chymotrypsin-like activity. This protease was shown to hydrolyze this compound with a specific Km value, highlighting its potential as a virulence factor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.